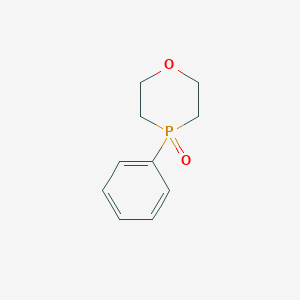

1,4-Oxaphosphorinane, 4-phenyl-, 4-oxide

Description

Structure

3D Structure

Properties

CAS No. |

52427-43-7 |

|---|---|

Molecular Formula |

C10H13O2P |

Molecular Weight |

196.18 g/mol |

IUPAC Name |

4-phenyl-1,4λ5-oxaphosphinane 4-oxide |

InChI |

InChI=1S/C10H13O2P/c11-13(8-6-12-7-9-13)10-4-2-1-3-5-10/h1-5H,6-9H2 |

InChI Key |

SVSWBELTSKUCCP-UHFFFAOYSA-N |

Canonical SMILES |

C1CP(=O)(CCO1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 1,4 Oxaphosphorinane, 4 Phenyl , 4 Oxide and Its Analogs

Strategies for Ring Closure Reactions

The formation of the six-membered 1,4-oxaphosphorinane ring is the cornerstone of the synthesis. Various strategies have been developed to achieve this cyclization, often tailored to the specific functionalities of the starting materials.

Cyclization via Phosphorylation of Phenolic Precursors

One conceptual approach to forming the oxaphosphorinane ring involves the phosphorylation of a precursor containing a phenol (B47542) group. researchgate.net This strategy leverages the reactivity of the phenolic hydroxyl group to form a critical P-O bond, initiating the cyclization cascade. The synthesis begins with a suitably designed phenolic precursor that contains a side chain with a reactive group amenable to forming the second bond required for ring closure.

The general process can be outlined as follows:

Precursor Synthesis : A molecule containing both a phenolic hydroxyl group and a side chain (e.g., a haloalkyl or hydroxyalkyl group) is synthesized. researchgate.net

Phosphorylation : The phenolic precursor is reacted with a phenylphosphorus reagent, such as phenylphosphonic dichloride (PhP(O)Cl₂) or dichlorophenylphosphine (B166023) (PhPCl₂). This step forms the aryl phosphonate (B1237965) or phosphonite ester.

Intramolecular Cyclization : The intermediate then undergoes an intramolecular reaction to close the ring. For instance, if the side chain has a terminal hydroxyl group, a dehydration reaction can form the C-O-C ether linkage. If the side chain has a halide, an intramolecular Williamson ether synthesis or an Arbuzov-type reaction can occur to complete the heterocyclic ring.

Table 1: Conceptual Precursors for Phenolic Cyclization

| Phenolic Precursor Component | Phosphorus Reagent | Potential Cyclization Mechanism |

| 2-(2-Hydroxyethoxy)phenol | Phenylphosphonic dichloride | Dehydration / Esterification |

| 2-Bromophenol & Ethylene Glycol | Dichlorophenylphosphine | Williamson Ether Synthesis / Phosphorylation |

Intramolecular Cyclization Approaches

Intramolecular cyclization involves a single precursor molecule that contains all the necessary atoms for the ring system, which then "folds" to form the cyclic structure. researchgate.net This approach is often efficient as it minimizes intermolecular side reactions.

A notable, albeit low-yield, synthesis of 4-phenylperhydro-1,4-oxaphosphorinane 4-oxide was observed during an attempt to prepare a different heterocycle. The reaction of divinylphenylphosphine (B1596507) oxide with ammonium (B1175870) hydroxide (B78521) and sodium hydroxide unexpectedly produced the target oxaphosphorinane. researchgate.net This suggests an intramolecular Michael addition-type reaction, where a hydroxyl group (from the hydration of a vinyl group or from the solvent) attacks the second vinyl group, leading to cyclization.

Other advanced intramolecular cyclization strategies that lead to related phosphorus heterocycles include:

Acid-Promoted Cyclization : Allenic phosphine (B1218219) oxides can undergo cyclization in the presence of strong Brønsted or Lewis acids to form dihydrophosphinoline 1-oxides. rsc.org

Cascade Reactions : A Prins-type intramolecular cyclization can be initiated with a Lewis acid, leading to a carbocation that is subsequently trapped to form complex ring systems like 4-aryltetralin-2-ols. beilstein-journals.org

Table 2: Intramolecular Cyclization Strategies for Phosphorus Heterocycles

| Precursor Type | Catalyst/Reagent | Mechanism | Resulting Ring System |

| Divinylphenylphosphine oxide | Sodium Hydroxide | Michael Addition / Hydration | 1,4-Oxaphosphorinane |

| 1-(Diphenylphosphoryl)allene | Brønsted or Lewis Acid | Electrophilic Cyclization | 1,4-Dihydrophosphinoline |

| 2-(2-Vinylphenyl)acetaldehyde | BF₃·Et₂O | Prins/Friedel-Crafts Cascade | Tetralin |

Base-Induced Ring Closure Reactions

Bases are frequently employed to facilitate the final ring-closing step in the synthesis of heterocycles. nih.gov They typically function by deprotonating a carbon or heteroatom, creating a potent nucleophile that initiates an intramolecular attack to form the cyclic product.

In the synthesis of 1,4-oxaphosphorinane, 4-phenyl-, 4-oxide from divinylphenylphosphine oxide, sodium hydroxide serves as the base that promotes the cyclization. researchgate.net While the precise mechanism in this specific case involves a complex hydration and addition sequence, the principle is analogous to other base-induced cyclizations where a precursor containing a leaving group and a nucleophilic site is treated with a base. For example, a precursor such as 2-(2-hydroxyethoxy)ethylphenylphosphine could, in principle, be cyclized under basic conditions via deprotonation of the terminal hydroxyl group followed by intramolecular nucleophilic substitution at a phosphorus-bound leaving group.

Table 3: Bases Used in Heterocyclic Ring Closure

| Base | Typical Solvent | General Application |

| Sodium Hydroxide (NaOH) | Water / Alcohol | Deprotonation of alcohols, hydrolysis |

| Potassium tert-Butoxide (t-BuOK) | THF, DMF | Strong, non-nucleophilic base for C-H deprotonation |

| Triethylamine (Et₃N) | Dichloromethane, Acetonitrile | Organic base for neutralizing acid byproducts |

| Cesium Carbonate (Cs₂CO₃) | DMF, Acetonitrile | Mild base for nucleophilic substitution reactions |

Oxidation Pathways for Phosphorinane Precursors

The target molecule contains a pentavalent phosphorus atom in a phosphine oxide (P=O) group. Therefore, a key step in many synthetic routes is the oxidation of a trivalent phosphorus precursor (phosphine) or other pentavalent species (phosphorane) to the final phosphine oxide.

Oxidation of Phosphoranes to Phosphine Oxides

The conversion of a phosphine to a phosphine oxide is a common and often thermodynamically favorable transformation. The strong P=O bond makes this oxidation a frequent final step in a synthetic sequence. researchgate.net

Several oxidizing agents can be employed:

Molecular Oxygen (Air) : Simple trialkylphosphines can be oxidized by exposure to air. wikipedia.org For less reactive phosphines, the process can be facilitated by adsorbing the phosphine onto activated carbon, which enables selective air oxidation at ambient temperature. nih.gov

Hydrogen Peroxide (H₂O₂) : A clean and effective method for oxidizing phosphines involves treatment with hydrogen peroxide. wikipedia.org This is a standard procedure for converting P(III) compounds to their P(V) oxide counterparts. nih.gov

Peroxides : In the synthesis of a related 1,3-oxaphosphorinane, tert-butylhydroperoxide was used to oxidize the phosphine precursor to the corresponding phosphine oxide. researchgate.net

Sequential Reaction : In some syntheses, the phosphine oxide is formed directly from a precursor like a phosphinic chloride. For instance, treatment of a diiodide with n-butyllithium followed by phenylphosphonic dichloride (PhPCl₂) and then an in-situ H₂O₂ quench yields the phosphine oxide directly. beilstein-journals.org

Table 4: Common Oxidizing Agents for Phosphines

| Oxidizing Agent | Typical Conditions | Advantages |

| Air (O₂) | Ambient, on activated carbon | Inexpensive, environmentally friendly nih.gov |

| Hydrogen Peroxide (H₂O₂) | Solution (e.g., acetone, CH₂Cl₂) | Clean reaction, high yield wikipedia.org |

| tert-Butylhydroperoxide | Decane solution | Effective for specific substrates researchgate.net |

Oxidative Addition Reactions in Oxaphosphorinane Synthesis

Oxidative addition is a fundamental reaction class in organometallic chemistry where a metal complex's oxidation state and coordination number increase. wikipedia.org This process is a key step in many catalytic cycles, such as cross-coupling reactions, which can be used to form the C-P or C-O bonds necessary for building the oxaphosphorinane framework. mugberiagangadharmahavidyalaya.ac.innih.gov

In the context of synthesizing precursors for 1,4-oxaphosphorinane, a palladium-catalyzed cross-coupling reaction could be envisioned. For example, the reaction between an aryl halide and a phosphine (e.g., a P-H compound) involves the oxidative addition of the aryl halide to a Pd(0) catalyst to form a Pd(II) intermediate. nih.gov Subsequent reductive elimination forms the C-P bond and regenerates the catalyst.

A more direct but advanced concept involves oxidative addition at the phosphorus atom itself. Research has shown unprecedented four-electron oxidative addition reactions at a P(I) center in a terminal phosphinidene (B88843) complex, resulting in a P(V) species. researchgate.net This type of transformation represents a powerful method for building complexity directly at the phosphorus center, potentially allowing for the concurrent formation of multiple bonds and the oxidation to the final phosphine oxide state in a controlled manner.

Table 5: Key Features of Oxidative Addition Reactions

| Feature | Description |

| Metal Center | The formal oxidation state increases, typically by two units. wikipedia.org |

| Coordination Number | The number of ligands bonded to the metal increases. umb.edu |

| Substrate | A bond within the substrate molecule (e.g., C-X, H-H) is broken. wikipedia.org |

| Ligands | Electron-rich donor ligands on the metal facilitate the reaction. mugberiagangadharmahavidyalaya.ac.in |

Divergent Synthesis of Related Oxaphosphorinane Derivatives

The construction of the 1,4-oxaphosphorinane ring can be approached through various synthetic strategies, often involving the cyclization of acyclic precursors. These methods allow for the introduction of diverse functionalities and stereochemical arrangements, leading to a range of analogs of the parent compound, this compound.

Synthesis from Divinylphenylphosphine Oxide Precursors

One of the more direct, albeit historically serendipitous, routes to the this compound core structure involves the intramolecular cyclization of divinylphenylphosphine oxide. This precursor, possessing two vinyl groups attached to a pentavalent phosphorus atom, is primed for cyclization reactions that can lead to the formation of six-membered heterocyclic systems.

An early report on the synthesis of this ring system emerged from an attempt to prepare 4-phenylperhydro-1,4-azaphosphorine 4-oxide. In this study, the reaction of divinylphenylphosphine oxide with ammonium hydroxide and sodium hydroxide at 100°C for 26 hours unexpectedly yielded a small amount of 4-phenylperhydro-1,4-oxaphosphorinane 4-oxide. This result, though affording the product in low yield, demonstrated the feasibility of an intramolecular cyclization pathway where a water molecule acts as the nucleophile, attacking one of the vinyl groups, followed by ring closure.

The reaction likely proceeds through a Michael-type addition of a hydroxide ion to one of the activated vinyl groups of the divinylphenylphosphine oxide. The resulting intermediate, a carbanion stabilized by the adjacent phosphinoyl group, can then undergo an intramolecular attack on the second vinyl group to form the six-membered ring. Subsequent protonation yields the final this compound product. The conditions for this reaction are summarized in the table below.

Table 1: Synthesis of 4-Phenylperhydro-1,4-oxaphosphorinane 4-oxide from Divinylphenylphosphine Oxide

| Precursor | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| Divinylphenylphosphine Oxide | Ammonium hydroxide, Sodium hydroxide | 100°C, 26 hours | 4-Phenylperhydro-1,4-oxaphosphorinane 4-oxide | Low |

While this specific reaction was not optimized, it highlights a potential synthetic strategy that could be further explored. The variation of reaction conditions, such as the choice of base, solvent, and temperature, could potentially improve the yield and make this a more viable synthetic route. Furthermore, the use of substituted divinylphosphine oxides could provide access to a variety of analogs of the target compound.

Stereoselective Synthesis of Oxaphosphorinane Derivatives

The stereoselective synthesis of 1,4-oxaphosphorinane derivatives, which involves the controlled formation of stereocenters within the molecule, is a more advanced challenge. Chirality in these compounds can arise from stereogenic centers on the carbon backbone of the ring or from the phosphorus atom itself, which can be a stereocenter when appropriately substituted. The development of methods to control the stereochemistry of these heterocycles is crucial for investigating their potential applications in areas such as asymmetric catalysis and medicinal chemistry.

While specific literature on the stereoselective synthesis of this compound is limited, general principles of asymmetric synthesis in organophosphorus chemistry can be applied. These strategies often rely on the use of chiral auxiliaries, chiral catalysts, or enantiomerically pure starting materials.

One common approach to inducing stereoselectivity at the phosphorus center is the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the reactant to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. For instance, a chiral alcohol could be used to esterify a phosphorus-containing precursor. Subsequent reactions to form the oxaphosphorinane ring could proceed with diastereoselectivity due to the steric influence of the chiral auxiliary. Finally, removal of the auxiliary would yield the enantiomerically enriched oxaphosphorinane derivative.

Asymmetric catalysis offers another powerful tool for stereoselective synthesis. A chiral catalyst can create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. For the synthesis of oxaphosphorinane derivatives, a chiral catalyst could potentially be employed in the cyclization step of a prochiral precursor. For example, an asymmetric hydrophosphinylation or a related cyclization reaction could be catalyzed by a chiral metal complex to produce an enantioenriched product.

The diastereoselective synthesis of substituted 1,4-oxaphosphorinanes can also be achieved by using starting materials that already contain stereocenters. The stereochemistry of the final product is then influenced by the stereochemistry of the precursor. For example, a cyclization reaction of a chiral, acyclic precursor containing both a phosphine oxide and a hydroxyl group could lead to the formation of a diastereomerically enriched oxaphosphorinane derivative. The relative stereochemistry of the substituents on the newly formed ring would be dictated by the transition state of the cyclization reaction, which is influenced by the pre-existing stereocenters.

The following table outlines some general strategies that could be adapted for the stereoselective synthesis of 1,4-oxaphosphorinane derivatives.

Table 2: Potential Strategies for Stereoselective Synthesis of 1,4-Oxaphosphorinane Derivatives

| Strategy | Description | Potential Application |

|---|---|---|

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the precursor to direct the stereochemical outcome of the cyclization reaction. | Synthesis of P-chiral 1,4-oxaphosphorinanes. |

| Asymmetric Catalysis | A chiral catalyst is used to create a chiral environment, favoring the formation of one enantiomer of the oxaphosphorinane ring. | Enantioselective cyclization of prochiral precursors. |

| Diastereoselective Cyclization | A chiral precursor is cyclized, and the existing stereocenters influence the formation of new stereocenters in the ring. | Synthesis of substituted 1,4-oxaphosphorinanes with controlled relative stereochemistry. |

While direct and optimized methods for the stereoselective synthesis of this compound are yet to be extensively reported, the foundational principles of asymmetric organophosphorus chemistry provide a clear roadmap for future research in this area. The development of such methods will be instrumental in unlocking the full potential of this class of heterocyclic compounds.

Chemical Reactivity and Transformation Pathways of 1,4 Oxaphosphorinane, 4 Phenyl , 4 Oxide

Nucleophilic Substitution Reactions at the Phosphorus Center

Nucleophilic substitution at the tetracoordinate, pentavalent phosphorus atom is a cornerstone of organophosphorus chemistry. researchgate.netsapub.org These reactions are fundamental for the interconversion of functional groups attached to phosphorus. The mechanism of these transformations can be either a concerted, single-step process (SN2-P) or a stepwise addition-elimination pathway that proceeds through a pentacoordinate intermediate. sapub.orgnih.gov The specific pathway is influenced by the nature of the nucleophile, the leaving group, and the steric and electronic environment of the phosphorus center. nih.govttu.ee

For 1,4-Oxaphosphorinane, 4-phenyl-, 4-oxide derivatives bearing a suitable leaving group on the phosphorus atom, nucleophilic attack is expected to occur at this electrophilic center. The reaction can be generalized as follows:

Stereochemical Course of Nucleophilic Displacements

The stereochemistry of nucleophilic substitution at a chiral phosphorus center is a powerful diagnostic tool for determining the reaction mechanism. researchgate.netnih.gov While this compound itself is achiral, derivatives with substitution on the ring or a different group replacing the phenyl group can be chiral.

Studies on analogous cyclic phosphorus compounds, such as diastereomeric 2-halogeno-4-methyl-1,3,2-dioxaphosphorinan-2-thiones, provide significant insight. In these systems, reactions with nucleophiles like hydroxide (B78521), methoxide, and dimethylamine (B145610) proceed with a clean inversion of configuration at the phosphorus atom when the leaving group is chloride or bromide. nih.gov This stereochemical outcome is strong evidence for a concerted SN2-P mechanism, which is analogous to the SN2 reaction at carbon and involves backside attack by the nucleophile. nih.govresearchgate.net

Conversely, when a poorer leaving group like fluoride (B91410) is present, the reaction can proceed through a stepwise addition-elimination mechanism. This pathway involves the formation of a trigonal bipyramidal (TBP) pentacoordinate intermediate. nih.gov The stereochemical outcome in this case (retention or inversion) depends on the lifetime of this intermediate and whether it undergoes pseudorotation before the leaving group is expelled. nih.gov

Table 1: Stereochemical Outcome of Nucleophilic Substitution in Cyclic Thiophosphoryl Halogenides

| Starting Isomer | Leaving Group | Nucleophile | Stereochemical Outcome | Inferred Mechanism |

|---|---|---|---|---|

| trans-6(Cl) | Cl⁻ | HO⁻ | Inversion | SN2-P |

| cis-6(Cl) | Cl⁻ | HO⁻ | Inversion | SN2-P |

| trans-6(Br) | Br⁻ | HO⁻ | Inversion | SN2-P |

Data extrapolated from studies on 2-halogeno-4-methyl-1,3,2-dioxaphosphorinan-2-thiones. nih.gov

Influence of Leaving Groups on Reactivity

The nature of the leaving group is a critical factor determining the rate and mechanism of nucleophilic substitution at phosphorus. ttu.ee A good leaving group is one that is stable as an anion (or neutral molecule) after departing. The reactivity generally correlates with the pKa of the conjugate acid of the leaving group; the lower the pKa, the better the leaving group.

In the context of cyclic phosphine (B1218219) oxides, the order of reactivity for halide leaving groups is typically I > Br > Cl > F. nih.gov This trend is observed in related systems where chlorides and bromides react readily via an SN2-P mechanism, while fluorides are less reactive and tend to favor a stepwise pathway. nih.gov

Beyond halides, other groups can serve as nucleofuges. In certain reactions involving organometallic reagents, even a phenyl group can act as a leaving group from a phosphine oxide, although this is less common and requires a strong nucleophile. researchgate.net The stability of the departing group is paramount; for instance, phenoxide is a better leaving group than an alkoxide, and its stability can be further enhanced by electron-withdrawing substituents on the aromatic ring.

Electrophilic Reactions and Functionalization

Information regarding the electrophilic reactions of this compound is not widely available in the literature. However, based on the general reactivity of phosphine oxides and aromatic compounds, potential reaction sites can be proposed.

The phosphoryl oxygen (P=O) is the most basic site and can react with hard electrophiles such as protons or Lewis acids. This interaction is central to its function as a ligand in coordination chemistry.

The phenyl group attached to the phosphorus atom can potentially undergo electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). The P(O)-containing substituent would act as a deactivating, meta-directing group.

Functionalization of the heterocyclic ring itself via electrophilic attack is less likely due to the deactivating effect of the neighboring heteroatoms (oxygen and the P=O group). Reactions involving the α-carbon atoms would likely require initial deprotonation to form a carbanion, which would then react with an electrophile.

Coordination Chemistry and Ligand Properties

Phosphine oxides (R3P=O) are well-established ligands in coordination chemistry. wikipedia.org The phosphoryl oxygen acts as a hard Lewis base, readily coordinating to hard metal centers, including main group metals, transition metals, and lanthanides. wikipedia.orgnih.gov Therefore, this compound is expected to function as a monodentate ligand, binding to metal ions through its P=O oxygen atom.

The coordination behavior can be inferred from that of triphenylphosphine (B44618) oxide (TPPO), a structurally similar and extensively studied ligand. TPPO forms a wide variety of complexes, and upon coordination, a slight elongation of the P-O bond is typically observed, consistent with a decrease in the bond order as electron density is donated to the metal. wikipedia.org

The properties of this compound as a ligand will be influenced by both steric and electronic factors. The cyclic backbone may impose different steric constraints compared to the three phenyl groups of TPPO. Electronically, phosphine oxides are considered weak Lewis bases, and their donor strength can be tuned by the substituents on the phosphorus atom. wikipedia.orgrsc.org

Table 2: Representative Metal Complexes of Phosphine Oxide Ligands

| Ligand | Metal Center | Complex Example |

|---|---|---|

| Triphenylphosphine oxide (TPPO) | Nickel(II) | NiCl2(OPPh3)2 |

| Triphenylphosphine oxide (TPPO) | Tungsten(IV) | cis-WCl4(OPPh3)2 |

| Trimethylphosphine oxide (TMPO) | Iron(II) | FeCl2(OPMe3)2 |

| Dibenzofuran-based bis(phosphine oxide) | Indium(III) | [In(L)(NO3)3] |

Data from general phosphine oxide chemistry. wikipedia.orgnih.gov

Cycloaddition Reactions Involving Oxaphosphorinane Systems

The saturated 1,4-oxaphosphorinane ring in the title compound lacks the π-system necessary to participate directly as a diene or dienophile in conventional cycloaddition reactions. However, related unsaturated six-membered phosphorus heterocycles are known to undergo such transformations. The application of phosphinanes (the general class of six-membered P-heterocycles) as dienophiles in [4+2] cycloadditions is a relatively unexplored but emerging area of synthetic chemistry. mdpi.com

Studies on 1-phenylphosphin-2-en-4-one 1-oxide, a compound featuring an unsaturated phosphinane ring, have shown that it can act as an effective dienophile in Diels-Alder reactions with various dienes. mdpi.com These reactions provide a powerful method for constructing complex, fused polycyclic phosphorus-containing scaffolds. The reactivity is enhanced by the conjugated C=C–C=O unit within the phosphinane ring. mdpi.com

Hetero-Diels-Alder Reactions with Related Phosphininone Oxides

The hetero-Diels-Alder reaction is a variation of the Diels-Alder reaction where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom. praxilabs.com This reaction is a highly effective method for synthesizing heterocyclic compounds.

While there are no specific reports of this compound being involved in hetero-Diels-Alder reactions, related phosphorus-containing dienophiles and dienes are known to participate. For instance, compounds containing C=P bonds (phosphaalkenes) or P-heterocyclic systems with conjugated double bonds can act as components in these cycloadditions. The reaction of 2H-phospholes with allenes, for example, proceeds as a phospha-Diels-Alder reaction to yield 1-phosphanorbornene derivatives. rsc.org The development of such reactions using unsaturated phosphine oxides as dienophiles represents a promising strategy for accessing novel bicyclic and polycyclic organophosphorus compounds. mdpi.com

Conjugate Addition Reactions Leading to Oxaphosphorinane Derivatives

Conjugate addition, or Michael addition, is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction. For a molecule like this compound to be formed via this pathway, the reaction typically proceeds through an α,β-unsaturated precursor, such as a divinylphosphine oxide. The electron-withdrawing nature of the phosphinoyl group [(P(O)Ph)] activates the double bonds, making the β-carbon electrophilic and susceptible to nucleophilic attack. libretexts.orglibretexts.org

A key precursor for the synthesis of the 1,4-oxaphosphorinane ring system is divinylphenylphosphine (B1596507) oxide. An attempt to prepare a related azaphosphorine compound by reacting divinylphenylphosphine oxide with ammonia (B1221849) unexpectedly yielded a small amount of 4-phenylperhydro-1,4-oxaphosphorinane 4-oxide. researchgate.net This suggests a reaction pathway involving a conjugate addition of water or hydroxide, followed by an intramolecular cyclization (an oxa-Michael addition) to form the six-membered ring.

The general reactivity of activated vinyl organophosphorus compounds with nucleophiles is well-documented. A variety of nucleophiles, including carbanions (like malonates), amines, and thiols, can add to vinylphosphine oxides and vinylphosphonates. nih.govthieme-connect.de These reactions provide a versatile method for synthesizing substituted phosphine oxides. For instance, the Michael addition of secondary phosphine oxides to activated azoalkenes has been developed as a general method for creating new β-hydrazonophosphine oxides. nih.govfrontiersin.org While not forming an oxaphosphorinane ring, this demonstrates the capability of the phosphine oxide group to participate as a nucleophile in conjugate additions.

The table below summarizes representative conjugate addition reactions involving α,β-unsaturated phosphine oxides and related compounds, illustrating the types of transformations that can lead to more complex phosphine oxide derivatives.

| Michael Acceptor | Nucleophile | Catalyst/Conditions | Product Type |

| Divinylphenylphosphine oxide | H₂O / OH⁻ | NaOH, 100°C | 4-Phenylperhydro-1,4-oxaphosphorinane 4-oxide (via tandem addition-cyclization) researchgate.net |

| Diethyl vinylphosphonate | Malononitrile | Halogen Bond Catalyst | β-Cyanophosphonate derivative nih.gov |

| α,β-Unsaturated Ketones | Diarylphosphine oxides | Oxazaborolidine (CBS) catalyst | β-Keto phosphine oxide rsc.org |

| Azoalkenes (in situ) | Diphenylphosphine oxide | iPr₂NEt, THF, 0°C | β-Hydrazonophosphine oxide nih.govfrontiersin.org |

Oxidation Reactions Affecting Reactivity

While the P=O group itself is robust, other parts of the molecule could theoretically undergo oxidation if appropriate reagents and conditions are used. Potential sites for oxidation include the phenyl ring or the C-H bonds of the oxaphosphorinane ring. However, such reactions would require harsh conditions and are not commonly reported for this specific class of saturated P-heterocycles. The reactivity of the phosphine oxide is more commonly associated with its reduction back to the phosphine or its role as a ligand. wikipedia.org

In contrast to tertiary phosphine oxides, related compounds like secondary phosphine oxides (which contain a P-H bond) are susceptible to oxidation. They exist in tautomeric equilibrium with phosphinous acids (R₂POH) and can be readily oxidized by agents like hydrogen peroxide to form phosphinic acids [R₂P(O)OH]. wikipedia.org Similarly, primary phosphines are very sensitive to air and oxidize rapidly to form primary phosphine oxides and phosphinic acids. researchgate.netmdpi.com This highlights that the presence of a P-H bond, rather than a P-C or P-O bond within the ring, is the primary determinant for oxidation at the phosphorus center.

The stability of the tertiary phosphine oxide moiety means that for this compound, any desired oxidative transformations would be directed away from the phosphorus atom. The electron-donating character of alkyl groups on a phosphine makes it more prone to oxidation compared to aryl groups. reddit.com However, once the phosphine oxide is formed, its reactivity towards oxidizing agents is greatly diminished.

The following table provides an overview of oxidation reactions on related organophosphorus compounds.

| Substrate | Oxidizing Agent | Product | Comments |

| Tertiary Phosphine (R₃P) | O₂ (Air), H₂O₂ | Tertiary Phosphine Oxide (R₃PO) | A common and often spontaneous reaction for trialkylphosphines. wikipedia.org |

| Secondary Phosphine Oxide (R₂P(O)H) | H₂O₂ | Phosphinic Acid (R₂P(O)OH) | Proceeds through a phosphinous acid tautomer. wikipedia.org |

| Primary Phosphine (RPH₂) | O₂ (Air) | Primary Phosphine Oxide (RP(O)H₂) / Phosphonous Acid (RP(OH)₂) | Very rapid oxidation occurs upon exposure to air. researchgate.netmdpi.com |

| Phosphorus(III) Compounds | Selectfluor | Corresponding Phosphorus(V) Compounds | A mild and efficient method for oxidizing various P(III) species. researchgate.net |

Stereochemical Investigations and Conformational Analysis of 1,4 Oxaphosphorinane, 4 Phenyl , 4 Oxide

Determination of Relative and Absolute Stereochemistry

Detailed stereochemical studies on 1,4-Oxaphosphorinane, 4-phenyl-, 4-oxide are limited in publicly accessible literature. The synthesis of what is referred to as 4-phenylperhydro-1,4-oxaphosphorinane 4-oxide has been reported as a byproduct in the attempted synthesis of 4-phenylperhydro-1,4-azaphosphorine 4-oxide from divinylphenylphosphine (B1596507) oxide. However, this report did not include a separation or detailed characterization of the potential diastereomers.

The stereochemistry of this molecule arises from the chiral phosphorus center and the potential for cis-trans isomerism related to the orientation of the substituents on the phosphorus atom (the phenyl group and the oxygen atom of the P=O bond) relative to the substituents on the carbon atoms of the ring. The determination of the relative stereochemistry (cis or trans) of the diastereomers would typically be achieved through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, by analyzing coupling constants and nuclear Overhauser effects (NOE), or through single-crystal X-ray diffraction. The determination of the absolute stereochemistry of enantiomers would require chiral separation techniques followed by analysis using methods like X-ray crystallography of a single enantiomer or its derivative with a known chiral auxiliary.

Conformational Preferences and Ring Dynamics

The conformational landscape of this compound is dictated by the torsional strains and steric interactions within the six-membered ring.

Chair Conformations in 1,4-Oxaphosphorinane Rings

Analogous to cyclohexane (B81311), the 1,4-oxaphosphorinane ring is expected to adopt a chair conformation as its most stable arrangement to minimize angle and torsional strain. In this conformation, substituents at each atom can occupy either an axial or an equatorial position. The ring can undergo a "chair flip," a conformational interconversion where axial substituents become equatorial and vice versa. The energy barrier for this process and the equilibrium distribution between the two chair conformers are influenced by the nature and position of the substituents.

Influence of Substituents on Ring Conformation

The presence of the phenyl group and the exocyclic oxygen atom on the phosphorus atom significantly influences the conformational equilibrium of the 1,4-oxaphosphorinane ring. For a monosubstituted cyclohexane, a bulky substituent like a phenyl group strongly prefers the equatorial position to avoid steric clashes with the axial hydrogens on the same side of the ring (1,3-diaxial interactions).

In the case of this compound, the conformational preference will be a balance between the steric demands of the phenyl group and the phosphoryl oxygen. Generally, the larger substituent on the phosphorus atom will preferentially occupy the equatorial position to minimize steric hindrance. The relative stability of the conformers for each diastereomer (cis and trans) would depend on the interplay of these steric factors. For instance, in one isomer, both the phenyl group and the phosphoryl oxygen might be forced into less favorable positions due to their relative stereochemistry.

Diastereoselective and Enantioselective Synthesis Pathways

While a specific, optimized synthesis for this compound has been mentioned as a byproduct, dedicated diastereoselective or enantioselective routes for this particular compound are not well-documented in the available scientific literature.

In a broader context, the synthesis of substituted phosphine (B1218219) oxides can sometimes be achieved with a degree of diastereoselectivity by employing sterically demanding reagents or by using chiral auxiliaries to control the approach of reactants to a prochiral center. For instance, the cyclization step in the formation of the 1,4-oxaphosphorinane ring could potentially be influenced by the choice of starting materials and reaction conditions to favor the formation of one diastereomer over the other. Enantioselective synthesis would necessitate the use of chiral catalysts or reagents to introduce the phosphorus stereocenter in a controlled manner.

Stereochemical Control in Reactivity and Transformations

The stereochemistry of this compound is expected to play a crucial role in its chemical reactivity. The accessibility of the phosphorus center and the lone pairs on the ring oxygen atom will be dependent on the conformation of the ring and the orientation of the substituents.

Spectroscopic Characterization and Structural Elucidation of 1,4 Oxaphosphorinane, 4 Phenyl , 4 Oxide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of specific nuclei.

¹H NMR Spectral Analysis for Proton Environments

In the ¹H NMR spectrum of 1,4-Oxaphosphorinane, 4-phenyl-, 4-oxide, distinct signals would be expected for the protons of the phenyl group and the oxaphosphorinane ring. The protons on the phenyl group typically appear as multiplets in the aromatic region (approximately 7.4-8.0 ppm). The protons on the heterocyclic ring would be expected to show more complex splitting patterns due to both proton-proton (H-H) and proton-phosphorus (H-P) coupling. The protons on the carbons adjacent to the oxygen atom would likely resonate at a lower field (further downfield) compared to those adjacent to the phosphorus atom due to the deshielding effect of the electronegative oxygen.

Interactive Data Table: Expected ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| Phenyl Protons (ortho) | ~7.7 - 7.9 | Multiplet | J(H,H), J(H,P) |

| Phenyl Protons (meta) | ~7.4 - 7.6 | Multiplet | J(H,H) |

| Phenyl Protons (para) | ~7.5 - 7.7 | Multiplet | J(H,H) |

| -CH₂-P- | ~2.0 - 2.5 | Multiplet | J(H,H), J(H,P) |

| -CH₂-CH₂-P- | ~1.8 - 2.2 | Multiplet | J(H,H), J(H,P) |

| -CH₂-O- | ~3.8 - 4.2 | Multiplet | J(H,H) |

| -CH₂-CH₂-O- | ~3.6 - 4.0 | Multiplet | J(H,H) |

Note: The exact chemical shifts and coupling constants are highly dependent on the solvent used and the specific conformation of the molecule.

¹³C NMR Chemical Shifts and Coupling Patterns

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. The phenyl carbons would appear in the aromatic region (typically 120-140 ppm), with the carbon directly attached to the phosphorus atom (ipso-carbon) showing a characteristic coupling to the phosphorus nucleus (¹J(C,P)). The carbons of the oxaphosphorinane ring would appear at higher field, with those bonded to oxygen appearing further downfield than those bonded to phosphorus. These carbons would also exhibit coupling to the phosphorus atom.

Interactive Data Table: Expected ¹³C NMR Chemical Shifts

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected Coupling to ³¹P |

| Phenyl Carbon (ipso) | ~130 - 135 | Yes (¹J(C,P)) |

| Phenyl Carbons (ortho) | ~130 - 132 | Yes (²J(C,P)) |

| Phenyl Carbons (meta) | ~128 - 130 | Yes (³J(C,P)) |

| Phenyl Carbon (para) | ~131 - 133 | Yes (⁴J(C,P)) |

| -CH₂-P- | ~25 - 35 | Yes (¹J(C,P)) |

| -CH₂-CH₂-P- | ~20 - 30 | Yes (²J(C,P)) |

| -CH₂-O- | ~65 - 75 | Yes (³J(C,P)) |

| -CH₂-CH₂-O- | ~60 - 70 | Yes (²J(C,P)) |

³¹P NMR Spectroscopy for Phosphorus Environment

³¹P NMR spectroscopy is a highly sensitive technique for directly observing the phosphorus nucleus. For a phosphine (B1218219) oxide like this compound, a single resonance would be expected. The chemical shift of this signal provides valuable information about the oxidation state and coordination environment of the phosphorus atom. For similar cyclic phosphine oxides, the ³¹P chemical shift is typically observed in the range of +20 to +50 ppm.

Interactive Data Table: Expected ³¹P NMR Chemical Shift

| Nucleus | Expected Chemical Shift (δ, ppm) |

| ³¹P | ~+20 to +50 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. Key characteristic absorption bands expected for this compound would include a strong P=O stretching vibration, P-Ph (phenyl) vibrations, and C-O-C (ether) stretches.

Interactive Data Table: Expected IR Absorption Frequencies

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| P=O Stretch | ~1150 - 1250 | Strong |

| P-Ph Stretch | ~1430 - 1450 | Medium |

| C-O-C Stretch | ~1070 - 1150 | Strong |

| Aromatic C-H | ~3010 - 3080 | Medium |

| Aliphatic C-H | ~2850 - 2960 | Medium |

| Aromatic C=C | ~1450 - 1600 | Medium |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the phenyl group, cleavage of the oxaphosphorinane ring, and rearrangements involving the phosphine oxide group, providing further structural confirmation.

Interactive Data Table: Expected Mass Spectrometry Data

| Ion Type | Expected m/z Value | Description |

| [M]⁺ | 210.07 | Molecular ion |

| [M - C₆H₅]⁺ | 133.02 | Loss of the phenyl group |

| [C₆H₅PO₂H]⁺ | 140.01 | Fragment corresponding to phenylphosphinic acid |

| [C₄H₈O]⁺ | 72.06 | Fragment corresponding to tetrahydrofuran |

Note: The m/z values are calculated based on the most common isotopes.

X-ray Crystallography for Solid-State Structure Determination

No specific X-ray crystallography data for this compound was found in the reviewed literature. This type of analysis would typically provide a definitive solid-state structure, including key intramolecular distances and angles, as well as intermolecular interactions.

Elemental Analysis

Specific quantitative elemental analysis data for this compound, which would confirm its empirical and molecular formula, was not available in the searched scientific literature. Such analysis is crucial for verifying the purity and composition of a newly synthesized compound.

Despite a comprehensive search for computational chemistry studies on the specific compound This compound , no dedicated research articles detailing its computational analysis were found in the public domain. As a result, the creation of a detailed, data-driven article adhering to the requested outline is not possible at this time.

The provided outline requires specific research findings, data tables, and in-depth analysis for the following computational chemistry approaches, all directly applied to "this compound":

Computational Chemistry Approaches for 1,4 Oxaphosphorinane, 4 Phenyl , 4 Oxide

Studies on Molecular Interactions and Energetics

Without published studies that have performed these specific calculations on this particular molecule, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and data-based reporting.

General principles of these computational methods are well-established in the field of chemistry. For instance, Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. Molecular mechanics utilizes classical physics to model the potential energy surfaces and conformational landscapes of molecules. However, the application of these methods and the resulting data are unique to the molecule under investigation.

Therefore, until research specifically focusing on the computational chemistry of "1,4-Oxaphosphorinane, 4-phenyl-, 4-oxide" becomes available, the generation of the requested article with the specified detailed outline and data cannot be fulfilled.

Applications in Organic Synthesis and Materials Science

1,4-Oxaphosphorinane, 4-phenyl-, 4-oxide as a Synthetic Intermediate

The utility of this compound as an intermediate stems from the reactivity of its phosphine (B1218219) oxide group and the heterocyclic scaffold. Its synthesis has been documented as a byproduct in the reaction of divinylphenylphosphine (B1596507) oxide with ammonium (B1175870) hydroxide (B78521) and sodium hydroxide, which primarily yields 4-phenylperhydro-1,4-azaphosphorine 4-oxide. researchgate.net This demonstrates a pathway to its formation from other organophosphorus precursors. researchgate.net

The 1,4-oxaphosphorinane ring system serves as a distinct heterocyclic building block. Phosphaheterocycles are recognized as important synthetic intermediates and building blocks for more complex molecules. beilstein-journals.org The presence of the phosphorus-carbon and phosphorus-oxygen bonds within the ring, along with the phenyl group, offers multiple points for functionalization. Chemists can leverage this scaffold to construct larger, more intricate molecular frameworks that may find applications in medicinal chemistry and agrochemicals, areas where phosphorus heterocycles have shown considerable bioactivity. beilstein-journals.orgresearchgate.net

This compound can act as a precursor for a variety of other organophosphorus compounds. nih.govmdpi.com The phosphine oxide (P=O) bond can undergo reduction to the corresponding phosphine, which can then be used in a wide array of chemical transformations, such as in the Wittig reaction or as a ligand for transition metal catalysts. Furthermore, the heterocyclic ring can be cleaved or modified to generate novel linear or cyclic organophosphorus structures. The synthesis of this compound itself starts from divinylphenylphosphine oxide, highlighting the interconvertibility within the family of organophosphorus chemicals. researchgate.net

Role in the Development of Advanced Materials

The inherent properties of the phenylphosphine (B1580520) oxide moiety suggest a significant role for this compound in materials science. Phosphine oxides are known for their high thermal stability and unique optoelectronic characteristics. beilstein-journals.org

The incorporation of phenylphosphine oxide units into polymer backbones is a known strategy to enhance material properties. These groups can improve thermal stability, flame retardancy, and solubility in organic solvents. mdpi.com By analogy, this compound could be utilized as a monomer or an additive in polymer synthesis. For instance, it could be integrated into polyesters or polyamides to create new materials with enhanced characteristics. Its structure is comparable to other organophosphorus compounds used in the synthesis of polymers like poly(phenylene oxide) (PPO), which is noted for its high glass transition temperature and chemical resistance. mdpi.comresearchgate.net The presence of the phosphine oxide group can lead to polymers with increased char yield at high temperatures, a desirable feature for flame-retardant materials. mdpi.com

The phenylphosphine oxide group is strongly electron-accepting, a property that is highly valuable in the design of materials for organic electronics. beilstein-journals.orgmagtech.com.cn This feature promotes electron-transporting ability in organic electroluminescent (EL) materials. magtech.com.cn Compounds containing the triphenylphosphine (B44618) oxide group, for example, are widely used as host materials in phosphorescent organic light-emitting diodes (PhOLEDs). magtech.com.cnresearchgate.net

The structural features of this compound, specifically the combination of the electron-accepting phosphine oxide and the π-conjugated phenyl system, suggest its potential for similar applications. It could function as a building block for π-conjugated materials with tailored electronic properties. beilstein-journals.org The rigid heterocyclic structure could also help in reducing non-radiative decay processes, potentially improving the efficiency of optoelectronic devices. beilstein-journals.org

Table 1: Potential Material Properties and Applications

| Feature | Property Conferred by Phenylphosphine Oxide | Potential Application for this compound |

| P=O Group | High Polarity, Thermal Stability, Electron-Accepting | Flame retardant additive in polymers, Component in high-performance plastics |

| Phenyl Group | Rigidity, π-Conjugation | Building block for organic semiconductors |

| Heterocyclic Ring | Defined 3D Structure | Monomer for specialty polymers with unique architectures |

| Overall Structure | Electron-deficient nature | Host material or electron-transporting layer in OLEDs |

Catalytic and Chiral Auxiliary Applications

Organophosphorus compounds are central to the field of catalysis, often serving as ligands for transition metals. researchgate.net While this compound itself is a phosphine oxide, it can be reduced to the corresponding phosphine. This phosphine, being a heterocyclic structure, could act as a ligand in homogeneous catalysis.

Furthermore, the phosphorus atom in the 1,4-oxaphosphorinane ring can be a stereocenter. The synthesis of enantiomerically pure versions of this compound could open avenues for its use in asymmetric catalysis. Chiral phosphines are critical ligands for many asymmetric reactions, such as hydrogenation and cross-coupling. Additionally, chiral organophosphorus compounds can serve as chiral auxiliaries, which are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. researchgate.netnih.gov The development of synthetic routes to chiral 1,4,2-oxazaphosphorinanes and other related heterocycles underscores the interest in such molecules for stereoselective synthesis. researchgate.netnih.gov

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes

Currently, the synthesis of 1,4-Oxaphosphorinane, 4-phenyl-, 4-oxide has been reported, albeit in low yield, as a byproduct in the reaction of divinylphenylphosphine (B1596507) oxide with ammonium (B1175870) hydroxide (B78521) and sodium hydroxide at elevated temperatures. researchgate.net This serendipitous discovery highlights the need for more direct and efficient synthetic routes to access this heterocyclic scaffold. Future research in this area is likely to focus on several promising strategies:

Intramolecular Cyclization Reactions: A primary focus will be the development of intramolecular cyclization strategies. This could involve the synthesis of acyclic precursors containing both the phosphorus and oxygen moieties, which can then be induced to cyclize. For instance, the acid-promoted cyclization of 1-(diphenylphosphoryl)allenes to form 1,4-dihydrophosphinoline 1-oxides suggests that similar acid-catalyzed approaches could be viable for the synthesis of 1,4-oxaphosphorinane systems. rsc.org

Multicomponent Reactions: The use of multicomponent reactions (MCRs) offers a streamlined approach to building molecular complexity in a single step. researchgate.net Designing an MCR that brings together a phosphorus-containing building block, an oxygen source, and a suitable carbon framework could provide a highly efficient route to functionalized 1,4-oxaphosphorinane derivatives.

Ring-Opening and Annulation Cascades: Cascade reactions involving the ring-opening of strained heterocycles followed by annulation present another elegant synthetic strategy. For example, the synthesis of 1,4-benzoxazines from benzoxazoles and propargylic alcohols demonstrates the potential of such cascade processes. rsc.org A similar approach, perhaps starting with a suitable oxirane and a phosphorus-containing nucleophile, could be envisioned for the construction of the 1,4-oxaphosphorinane ring.

Metal-Catalyzed Cross-Coupling Reactions: The development of novel cross-coupling methodologies could also provide access to this ring system. While not directly applied to this specific scaffold, the general utility of metal catalysis in forming C-P and C-O bonds is well-established and could be adapted for the synthesis of this compound.

A summary of potential future synthetic strategies is presented in the table below.

| Synthetic Strategy | Description | Potential Starting Materials |

| Intramolecular Cyclization | Formation of the heterocyclic ring from a single acyclic precursor. | Acyclic phosphine (B1218219) oxides with a tethered hydroxyl or ether group. |

| Multicomponent Reactions | A one-pot reaction combining three or more reactants to form the final product. | A phenylphosphine (B1580520) derivative, an epoxide, and a carbon source. |

| Ring-Opening/Annulation | A cascade reaction involving the opening of a strained ring followed by cyclization. | Phenylphosphine, an oxirane, and a suitable electrophile. |

| Metal-Catalyzed Coupling | Formation of key bonds in the heterocyclic ring using a metal catalyst. | Dihalogenated precursors and a phosphorus-containing nucleophile. |

Exploration of New Reactivity Patterns

The reactivity of this compound remains largely unexplored. Future research will need to systematically investigate its behavior in a variety of chemical transformations to unlock its synthetic potential. Key areas for exploration include:

Reactions at the Phosphorus Center: The phosphoryl group (P=O) is a key functional handle. Reduction of the phosphine oxide to the corresponding phosphine would open up a vast area of phosphine chemistry, including its use as a ligand in catalysis. Conversely, reactions that modify the substituents on the phosphorus atom could be explored.

Ring-Opening Reactions: The stability of the 1,4-oxaphosphorinane ring under various conditions (acidic, basic, reductive, oxidative) needs to be established. Ring-opening reactions could provide access to novel linear organophosphorus compounds that may be difficult to synthesize by other methods.

Functionalization of the Heterocyclic Ring: The carbon atoms of the ring could be sites for functionalization. For example, radical reactions, such as those used in the synthesis of phosphinoylchroman-4-ones, could potentially be adapted to introduce substituents onto the 1,4-oxaphosphorinane backbone. nih.gov

Diels-Alder and Other Cycloaddition Reactions: While the saturated 1,4-oxaphosphorinane ring itself is not a diene, the synthesis of unsaturated derivatives could open the door to cycloaddition chemistry, providing a route to more complex polycyclic organophosphorus compounds.

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry is a powerful tool for predicting the structure, properties, and reactivity of molecules. For this compound, where experimental data is scarce, computational modeling will be invaluable. Future research in this area should focus on:

Conformational Analysis: The 1,4-oxaphosphorinane ring can adopt various conformations, such as chair and boat forms. Computational studies can predict the most stable conformations and the energy barriers between them, which will influence the compound's reactivity.

Electronic Structure Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be used to understand the electronic structure of the molecule. nih.govmdpi.com This includes the charge distribution, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential, all of which provide insights into its reactivity.

Reaction Mechanism Elucidation: Computational modeling can be used to study the mechanisms of potential reactions involving this compound. This can help in optimizing reaction conditions and in the design of new reactions.

Prediction of Spectroscopic Properties: Computational methods can predict spectroscopic data such as NMR chemical shifts and IR vibrational frequencies. These predictions can aid in the characterization of newly synthesized derivatives.

The table below outlines key parameters that can be investigated through computational modeling.

| Computational Method | Parameter of Interest | Significance |

| Molecular Mechanics | Conformational energies | Prediction of the most stable 3D structure. |

| Density Functional Theory (DFT) | Electronic structure (HOMO/LUMO energies) | Understanding of reactivity and kinetic stability. |

| Time-Dependent DFT (TD-DFT) | Electronic transition energies | Prediction of UV-Vis absorption spectra. |

| Ab initio methods | Reaction pathways and transition states | Elucidation of reaction mechanisms. |

Design and Synthesis of Functionalized 1,4-Oxaphosphorinane Architectures

The true potential of the 1,4-oxaphosphorinane scaffold lies in the ability to create a diverse library of functionalized derivatives. By strategically introducing various substituents, the physical, chemical, and biological properties of these compounds can be tailored for specific applications. Future research will focus on:

Substitution on the Phenyl Ring: The phenyl group attached to the phosphorus atom is a prime site for modification. Introducing electron-donating or electron-withdrawing groups can modulate the electronic properties of the phosphorus center, influencing its reactivity and coordination ability.

Substitution on the Heterocyclic Ring: The development of methods to introduce functional groups onto the carbon backbone of the 1,4-oxaphosphorinane ring will be a significant area of research. This could lead to chiral derivatives for applications in asymmetric catalysis.

Variation of the P-Substituent: Replacing the phenyl group with other alkyl or aryl groups will create a range of analogues with different steric and electronic properties.

Synthesis of Polycyclic Systems: The 1,4-oxaphosphorinane ring could serve as a building block for the synthesis of more complex, fused heterocyclic systems. This could involve annulation reactions that build additional rings onto the existing scaffold.

The design and synthesis of these novel architectures will be driven by the pursuit of new materials with interesting properties and potential applications in fields such as catalysis, materials science, and medicinal chemistry.

Q & A

Basic Research Questions

Q. What safety protocols are critical for handling 1,4-Oxaphosphorinane, 4-phenyl-, 4-oxide in laboratory settings?

- Methodological Answer : Based on safety data for analogous organophosphorus compounds, researchers should:

- Use PPE: Nitrile gloves, safety goggles, lab coats, and face shields .

- Work in fume hoods with proper ventilation to avoid inhalation .

- Avoid incompatible materials (e.g., strong acids/alkalis, oxidizing agents) .

- In case of exposure: Rinse skin/eyes with water for 15 minutes and seek medical attention .

Q. Which analytical methods are suitable for characterizing this compound’s purity and structure?

- Methodological Answer :

- HPLC : Use a C18 column (e.g., Supelcosil LC-ABZ+) with mobile phase acetonitrile/water (70:30) buffered at pH 5.0. Optimize detection at 237 nm for UV-active analogs .

- Spectroscopy : Validate structure via P NMR (for phosphorus environment) and high-resolution MS .

- Validation : Ensure precision (RSD <5%), accuracy (>98%), and detection limits (e.g., LOD 0.03–0.35 μg/mL for related compounds) .

Q. What storage conditions ensure the compound’s stability?

- Methodological Answer :

- Store in airtight containers under dry, ambient conditions. Avoid moisture and high temperatures .

- Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) to model degradation kinetics .

- Data Table :

| Stability Parameter | Recommendation | Reference |

|---|---|---|

| Temperature | 20–25°C | |

| Incompatible Conditions | Strong acids/oxidizers |

Advanced Research Questions

Q. How can computational models predict interactions between this compound and biological targets?

- Methodological Answer :

- Use receptor-response models (e.g., QSAR) to extrapolate from organophosphate datasets .

- Apply molecular docking simulations to assess binding affinity with acetylcholinesterase or other targets .

- Validate predictions with in vitro assays (e.g., enzyme inhibition studies) .

Q. What experimental design strategies optimize synthesis yield while minimizing byproducts?

- Methodological Answer :

- Factorial Design : Test variables (temperature, catalyst loading, solvent ratio) using Box-Behnken or central composite designs .

- In-Situ Monitoring : Use FTIR or HPLC to track reaction progress and terminate at optimal conversion .

- Byproduct Analysis : Characterize phosphorous-containing impurities via P NMR and MS/MS fragmentation .

Q. How can researchers resolve contradictions in reported spectral data for this compound?

- Methodological Answer :

- Standardize NMR conditions (e.g., deuterated solvent, internal reference) and publish raw data in open repositories .

- Cross-validate with computational predictions (DFT for H/C NMR chemical shifts) .

- Re-examine synthetic routes to identify isomerization or oxidation artifacts .

Q. What methodologies assess potential neurotoxic effects in the absence of direct data?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.